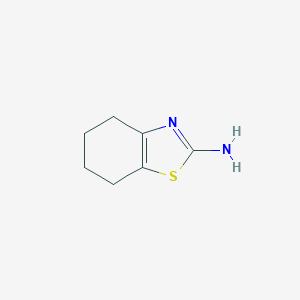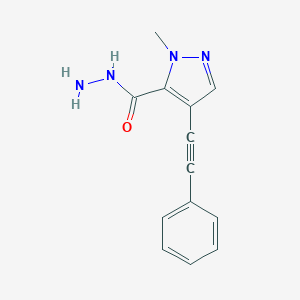
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrazoles and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). It has also been found to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide in lab experiments is its potential to exhibit various biochemical and physiological effects. However, one limitation of using this compound is its potential toxicity, which may affect the validity of experimental results.
Direcciones Futuras
There are several future directions for research on 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a valuable compound for scientific research due to its potential to exhibit various biochemical and physiological effects. Its mechanism of action is not fully understood, but it has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. However, its potential toxicity is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of novel derivatives and investigation of its potential applications in disease treatment.
Métodos De Síntesis
The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide can be achieved through several methods. One of the most common methods is the reaction of 1-methyl-4-(phenylethynyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The product obtained is a white crystalline solid with a high melting point.
Aplicaciones Científicas De Investigación
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable compound for research in the fields of pharmacology, biochemistry, and molecular biology.
Propiedades
Número CAS |
87612-14-4 |
|---|---|
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-methyl-4-(2-phenylethynyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H12N4O/c1-17-12(13(18)16-14)11(9-15-17)8-7-10-5-3-2-4-6-10/h2-6,9H,14H2,1H3,(H,16,18) |
Clave InChI |
KVZAOAJIRSZWFE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
SMILES canónico |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



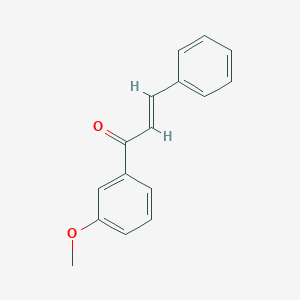

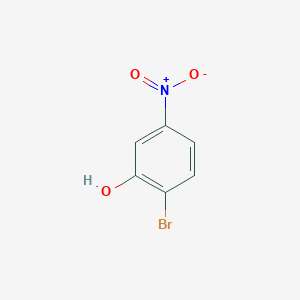

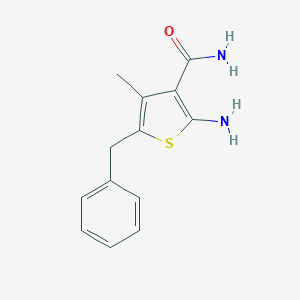
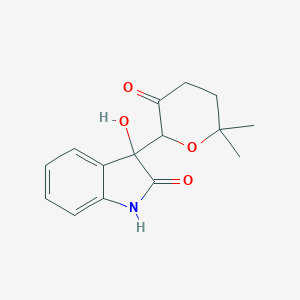

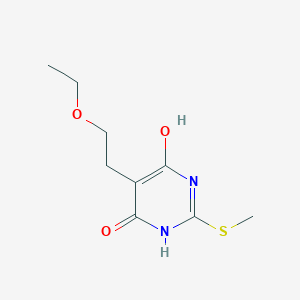
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

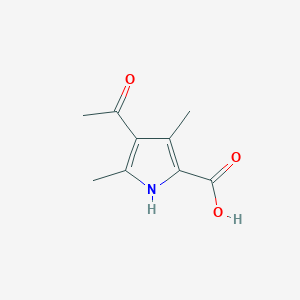

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
